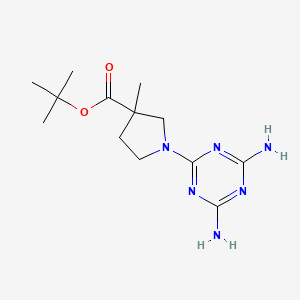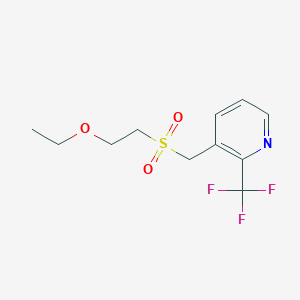![molecular formula C11H19N3 B7436626 N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine](/img/structure/B7436626.png)
N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine, commonly known as AM-101, is a chemical compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. AM-101 belongs to the class of compounds called NMDA receptor antagonists, which are known to play a crucial role in the pathophysiology of various neurological disorders.
Mechanism of Action
AM-101 is a potent and selective antagonist of the NMDA receptors, which are glutamate-gated ion channels that play a crucial role in the regulation of synaptic plasticity and neuronal excitability. NMDA receptors are known to be involved in various physiological and pathological processes such as learning and memory, pain perception, and neurodegeneration. AM-101 works by binding to the NMDA receptors and blocking the influx of calcium ions into the neurons, which is believed to contribute to the development and maintenance of tinnitus.
Biochemical and Physiological Effects:
AM-101 has been shown to have a number of biochemical and physiological effects in the brain. In preclinical studies, AM-101 has been shown to reduce the hyperactivity of the auditory neurons in the brain, which is believed to contribute to the perception of tinnitus. AM-101 has also been shown to reduce the expression of various inflammatory cytokines and oxidative stress markers in the brain, which are believed to play a role in the pathophysiology of tinnitus.
Advantages and Limitations for Lab Experiments
AM-101 has several advantages as a research tool for studying the pathophysiology of tinnitus. It is a potent and selective NMDA receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in the development and maintenance of tinnitus. AM-101 is also well-tolerated and has a favorable safety profile, which makes it suitable for use in preclinical and clinical studies. However, there are also some limitations to the use of AM-101 in lab experiments. For example, AM-101 has a relatively short half-life, which may limit its efficacy in chronic tinnitus models.
Future Directions
There are several future directions for the research on AM-101. One direction is to investigate the potential of AM-101 as a therapeutic agent for the treatment of tinnitus in humans. Clinical trials have shown promising results, and further studies are needed to determine the optimal dosing regimen and treatment duration. Another direction is to investigate the potential of AM-101 as a research tool for studying the pathophysiology of other neurological disorders that are believed to involve the dysregulation of NMDA receptors, such as chronic pain and depression. Overall, the research on AM-101 has the potential to shed light on the underlying mechanisms of tinnitus and other neurological disorders and to lead to the development of novel therapeutic interventions.
Synthesis Methods
The synthesis of AM-101 involves the reaction of 3-aminobenzylamine with ethylenediamine in the presence of a suitable solvent and a catalyst. The reaction mixture is then purified using column chromatography to obtain the pure product. The purity and identity of the compound are confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
AM-101 has been extensively studied for its potential therapeutic applications in the treatment of tinnitus, a common auditory disorder characterized by the perception of sound in the absence of an external stimulus. Tinnitus is believed to result from the abnormal processing of auditory signals in the brain, which can be caused by various factors such as noise-induced hearing loss, age-related hearing loss, and ototoxic drugs. AM-101 works by blocking the NMDA receptors in the brain, which are known to play a crucial role in the development and maintenance of tinnitus.
properties
IUPAC Name |
N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-2-14(7-6-12)9-10-4-3-5-11(13)8-10/h3-5,8H,2,6-7,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBPTDOMSOYKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-fluoro-4-(trifluoromethyl)phenyl]-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7436550.png)
![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[3-fluoro-4-(trifluoromethyl)phenyl]urea](/img/structure/B7436556.png)
![2-[1-(3-hydroxyphenyl)ethyl-methylamino]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B7436561.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide](/img/structure/B7436567.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)
![2-Chloro-3-[[4-(2-piperidin-1-ylethoxy)anilino]methyl]phenol](/img/structure/B7436574.png)
![2-[[2-(4-fluorophenyl)-2-methoxyacetyl]amino]-2-methyl-N-phenylpropanamide](/img/structure/B7436575.png)
![N-[4-(methylamino)phenyl]-N'-(oxan-4-yloxy)oxamide](/img/structure/B7436583.png)
![3-(4-chloropyrazol-1-yl)-N-[2-methyl-1-(3-methylphenyl)propyl]propanamide](/img/structure/B7436586.png)

![N-(2-ethoxypentyl)-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7436607.png)
![5-[1-(4-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436608.png)
![5-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]-2-sulfamoylthiophene-3-carboxamide](/img/structure/B7436629.png)